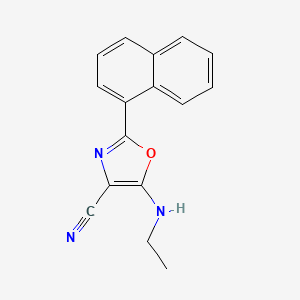

5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-(ethylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-2-18-16-14(10-17)19-15(20-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZOETULBZWTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712282-24-1 | |

| Record name | 5-(ethylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. A common method might include the reaction of a naphthalene derivative with an ethylamine and a suitable oxazole-forming reagent under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification techniques are optimized for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring and naphthalene system are susceptible to oxidation under controlled conditions:

Key findings:

-

Oxidation of the oxazole ring typically occurs at the 4-position due to electron withdrawal by the nitrile group .

-

Naphthalene oxidation preferentially targets the α-position (1- or 4-positions) .

Reduction Reactions

The nitrile and oxazole moieties undergo selective reduction:

-

Catalytic hydrogenation selectively reduces the oxazole ring to oxazoline without affecting the nitrile group .

-

Borane complexes (e.g., BH₃·THF) reduce the nitrile to an amine while leaving the oxazole intact.

Substitution Reactions

Electrophilic substitution on the naphthalene ring and nucleophilic substitution on the oxazole are observed:

| Reaction Type | Reagent | Product |

|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted naphthalene derivatives |

| Nucleophilic Substitution | NaN₃ in DMF (azide introduction) | Azide-functionalized oxazole at the 4-position |

Key insights:

-

The ethylamino group directs electrophiles to the para and ortho positions of the naphthalene ring .

-

Nucleophilic attack on the oxazole ring is hindered by electron-withdrawing groups but occurs under forcing conditions .

Hydrolysis and Functional Group Interconversion

The nitrile group undergoes hydrolysis, while the ethylamino group participates in condensation:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic hydrolysis (H₂SO₄, H₂O) | Carboxylic acid derivative | 4-Carboxylic acid oxazole |

| Basic hydrolysis (NaOH, ethanol) | Amide formation | 4-Carboxamide oxazole |

| Condensation with aldehydes | Ethanol, reflux | Schiff base derivatives |

Scientific Research Applications

Chemistry Applications

5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for:

- Synthesis of Complex Molecules : It can be used to create more intricate compounds through reactions such as nucleophilic substitution and cyclization.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new carbon-nitrogen bonds. |

| Cyclization | Forms cyclic compounds, enhancing structural complexity. |

Biological Applications

The compound has shown promise in biological research, particularly in drug discovery and development. Its potential applications include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Case Study: Anticancer Properties

A study focused on the effects of this compound on various cancer cell lines demonstrated significant cytotoxic effects, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

Medicinal Applications

In the medicinal field, the compound is being investigated for its pharmacological properties:

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.

Case Study: Anti-inflammatory Mechanism

In vitro studies have shown that this compound can decrease the production of pro-inflammatory cytokines in cultured macrophages, suggesting its utility in treating inflammatory diseases .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 80 |

| IL-6 | 300 | 90 |

Industrial Applications

The compound's unique properties make it suitable for various industrial applications, particularly in the development of advanced materials:

- Organic Semiconductors : Its electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study: OLED Development

Research has demonstrated that incorporating this compound into OLED architectures enhances device performance due to its favorable charge transport characteristics .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 5 (Amino Group)

The ethylamino group at position 5 distinguishes this compound from analogs with alternative amino substituents. Key comparisons include:

Key Observations :

- Ethylamino vs.

- Oxetan-3-ylamino: This substituent introduces a strained oxygen-containing ring, which may improve metabolic stability compared to alkyl/aryl amino groups .

Variations at Position 2 (Aryl Group)

The naphthalene group at position 2 contributes to π-π stacking interactions. Comparisons with quinoline, isoquinoline, and dihydrobenzodioxin derivatives highlight aryl group effects:

Key Observations :

- Naphthalene vs. Quinoline/Isoquinoline: Naphthalene’s planar structure enhances hydrophobic interactions compared to nitrogen-containing heterocycles like quinoline, which may alter selectivity in enzyme inhibition .

- Dihydrobenzodioxin : The oxygen-rich substituent increases polarity, reflected in longer LC-MS retention times .

Analytical Data Trends

- LC-MS Retention: Ethylamino-naphthalene derivatives (e.g., compound ) exhibit longer retention times than methylamino-quinoline analogs, suggesting higher lipophilicity due to the naphthalene moiety .

- ¹H NMR Shifts: The ethylamino group’s protons (δ 1.26 ppm, triplet) are upfield compared to benzylamino analogs (δ ~4–5 ppm for benzyl CH₂), reflecting reduced electron-withdrawing effects .

Biological Activity

5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile, with the CAS number 712282-24-1, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is CHNO, and it has a molecular weight of 263.29 g/mol. This compound is characterized by the presence of an oxazole ring, which is known for its pharmacological significance.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxazole have shown promising results against various cancer cell lines. A study focusing on oxazole derivatives demonstrated that they could inhibit cell proliferation in cancer cells, suggesting a potential mechanism of action through the modulation of cell cycle progression and apoptosis pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Studies on related compounds have shown that oxazole derivatives can possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, certain oxazole derivatives have been reported to inhibit bacterial growth by targeting specific enzymatic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxazole ring can significantly influence its biological efficacy. For instance, the introduction of different alkyl or aryl groups can enhance the compound's interaction with biological targets, thereby improving its potency against specific pathogens or cancer cells .

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized a series of oxazole derivatives, including this compound, and evaluated their anticancer activity against various cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to control groups. The mechanism was attributed to the induction of apoptosis through caspase activation and mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin. This suggests that it may be a viable candidate for further development as an antimicrobial agent .

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for 5-(Ethylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile, and what critical reaction conditions must be controlled?

The synthesis involves a multi-step pathway starting with naphthalene precursors. Key steps include:

- Oxazole ring formation : Cyclization under anhydrous conditions using reagents like LHMDS (Lithium Hexamethyldisilazide) in THF at -78°C to ensure controlled deprotonation and nucleophilic attack.

- Ethylamino introduction : Quenching intermediates with ethylamine derivatives. Critical conditions include strict temperature control (-78°C to room temperature), inert atmosphere (argon/nitrogen), and stoichiometric precision to avoid side reactions. Purification via silica gel chromatography (ethyl acetate/hexane) yields high-purity product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Use a combination of:

- 1H NMR : Distinct signals for ethylamino protons (δ 1.2–1.4 ppm for CH3, δ 3.1–3.3 ppm for CH2) and naphthalene aromatic protons (δ 7.5–8.3 ppm).

- 13C NMR : Oxazole carbons (δ 150–160 ppm), nitrile carbon (δ ~115 ppm), and naphthalene carbons.

- HRMS : Molecular ion [M+H]+ with <2 ppm error for exact mass validation .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

- Silica gel chromatography : Gradient elution with ethyl acetate/hexane (1:3 to 1:1 v/v) removes non-polar impurities.

- Polar byproducts : Use DCM/methanol (95:5) for improved resolution.

- Recrystallization : Ethanol/water (70:30) yields crystals suitable for X-ray diffraction (if applicable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

- Modification sites : Ethylamino (replace with isopropyl/benzyl), naphthalene (substituents at C-2/C-6), or oxazole (nitrile to amide).

- Computational pre-screening : Glide XP docking predicts binding affinities with biological targets (e.g., lipoxygenases).

- Biological validation : Test IC50 values against enzymatic/cell-based assays to correlate structural changes with activity .

Q. What computational strategies predict binding interactions of this compound with biological targets?

- Molecular docking : Use Schrödinger’s Glide XP mode with optimized active-site grids.

- Validation : Molecular dynamics (AMBER/GROMACS) assess binding stability over 100 ns simulations.

- QM/MM refinement : Calculate interaction energies for key residues (e.g., catalytic histidine/arginine) .

Q. How should researchers address contradictions in biological activity data across assay platforms?

- Orthogonal assays : Compare enzymatic (e.g., fluorescence-based) vs. cell-based (e.g., viability) results.

- Variable control : Limit DMSO concentration (≤0.1%), standardize incubation times/temperatures.

- Meta-analysis : Statistically evaluate outliers across independent replicates/labs to identify assay-specific artifacts .

Q. What experimental approaches investigate the hydrolytic stability of the oxazole ring under physiological conditions?

- Accelerated stability studies : Incubate compound in pH 2.0 (gastric), 4.5 (lysosomal), and 7.4 (blood) buffers at 37°C.

- Degradation monitoring : HPLC-UV tracks parent compound depletion; LC-HRMS/MS identifies degradation products (e.g., ring-opened amides).

- Kinetic isotope effects : Use deuterated solvents (D2O) to probe hydrolysis mechanisms .

Methodological Notes

- Synthetic reproducibility : Replicate reactions under inert conditions to minimize oxidation of sensitive intermediates .

- Data interpretation : Cross-reference NMR assignments with analogous oxazole derivatives to resolve overlapping signals .

- Advanced analytics : Combine HRMS with ion mobility spectrometry for isomer discrimination in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.